UDP-2-acetamido-4-dehydro-2,6-dideoxy-beta-D-glucose(2-)
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Overview
Description
UDP-2-acetamido-4-dehydro-2,6-dideoxy-beta-D-glucose(2-) is a nucleotide-sugar oxoanion arising from deprotonation of the diphosphate OH groups of UDP-2-acetamido-4-dehydro-2,6-dideoxy-beta-D-glucose; major species at pH 7.3. It is a conjugate base of an UDP-2-acetamido-4-dehydro-2,6-dideoxy-beta-D-glucose.
Scientific Research Applications
Biosynthesis Pathways in Bacteria Researchers have explored the biosynthesis of 2-acetamido-2,6-dideoxy-L-hexoses in bacteria, highlighting the complex pathways involving various enzymes and intermediates. For instance, UDP-D-N-acetylglucosamine was identified as a common precursor for producing 2-acetamido-2,6-dideoxy-L-hexoses in different configurations. The study detailed the enzymatic reactions and the intermediates involved, providing insights into the biochemical cascade leading to these sugar derivatives (Kneidinger et al., 2003).
Role in Lipopolysaccharide and Capsule Formation UDP-N-acetyl-l-fucosamine, a precursor to l-fucosamine in lipopolysaccharide and capsule formation, has been studied for its biosynthesis involving UDP-2-acetamido-2,6-dideoxy-l-talose as an intermediate. The research provided a detailed pathway of the enzymatic reactions and structural elucidation of the intermediates and final products, contributing to our understanding of bacterial cell wall components (Mulrooney et al., 2005).
Involvement in Glycan Formation in Gram-Positive Bacteria The biosynthesis of UDP-d-QuiNAc in Bacillus cereus was investigated to understand the formation of glycans in gram-positive bacteria. The study identified genes encoding UDP-N-acetylglucosamine C4,6-dehydratase and UDP-4-reductase, which convert UDP-GlcNAc to UDP-d-QuiNAc, a sugar involved in the polysaccharides of certain pathogenic bacteria (Hwang et al., 2015).
Pseudaminic Acid Biosynthesis Pseudaminic acid biosynthesis involves a unique sugar nucleotide dehydratase, PseB, which inverts the C-5'' stereocentre during the conversion of UDP-N-acetylglucosamine to other derivatives. The study detailed the mechanism of this enzyme, contributing to our understanding of the biosynthesis of pseudaminic acid, a component found in the flagellin of certain bacteria (Morrison et al., 2008).
Functional Characterization of Dehydratase/Aminotransferase Pairs The functional characterization of UDP-α-d-GlcNAc modifying dehydratase/aminotransferase pairs from Helicobacter and Campylobacter species was conducted. These studies contribute to the understanding of biosynthetic pathways of pseudaminic acid and bacillosamine, important components in bacterial flagellins and glycans (Schoenhofen et al., 2006).
Properties
Molecular Formula |
C17H23N3O16P2-2 |
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Molecular Weight |
587.3 g/mol |
IUPAC Name |
[(2S,3R,4R,6R)-3-acetamido-4-hydroxy-6-methyl-5-oxooxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C17H25N3O16P2/c1-6-11(23)13(25)10(18-7(2)21)16(33-6)35-38(30,31)36-37(28,29)32-5-8-12(24)14(26)15(34-8)20-4-3-9(22)19-17(20)27/h3-4,6,8,10,12-16,24-26H,5H2,1-2H3,(H,18,21)(H,28,29)(H,30,31)(H,19,22,27)/p-2/t6-,8-,10-,12-,13-,14-,15-,16+/m1/s1 |
InChI Key |
XBILTLYIKDPORV-UZBREDNWSA-L |
Isomeric SMILES |
C[C@@H]1C(=O)[C@@H]([C@H]([C@@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O |
Canonical SMILES |
CC1C(=O)C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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